Methyl 2-(1,2,3,4-tetrahydroquinolin-7-yl)acetate
Overview
Description
Methyl 2-(1,2,3,4-tetrahydroquinolin-7-yl)acetate is an organic compound with the molecular formula C12H15NO2 and a molecular weight of 205.26 g/mol . This compound is a derivative of tetrahydroquinoline, a bicyclic structure that is significant in medicinal chemistry due to its presence in various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1,2,3,4-tetrahydroquinolin-7-yl)acetate typically involves the reaction of 1,2,3,4-tetrahydroquinoline with methyl bromoacetate under basic conditions . The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the tetrahydroquinoline attacks the carbon atom of the methyl bromoacetate, resulting in the formation of the desired product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1,2,3,4-tetrahydroquinolin-7-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Methyl 2-(1,2,3,4-tetrahydroquinolin-7-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 2-(1,2,3,4-tetrahydroquinolin-7-yl)acetate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as acetylcholinesterase, by binding to the active site and preventing the breakdown of acetylcholine . This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 2-(1,2,3,4-tetrahydroquinolin-7-yl)acetate is unique due to its specific substitution pattern on the tetrahydroquinoline ring, which imparts distinct chemical and biological properties . This compound’s ester group allows for further functionalization, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
methyl 2-(1,2,3,4-tetrahydroquinolin-7-yl)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-15-12(14)8-9-4-5-10-3-2-6-13-11(10)7-9/h4-5,7,13H,2-3,6,8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHBHEXGCRKZAMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC2=C(CCCN2)C=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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